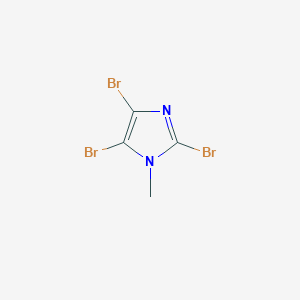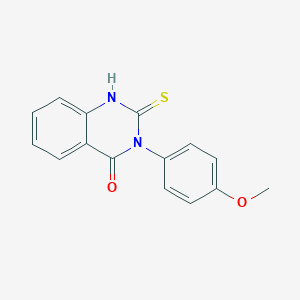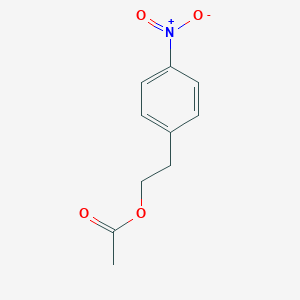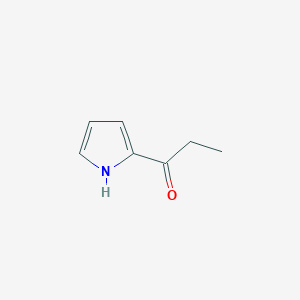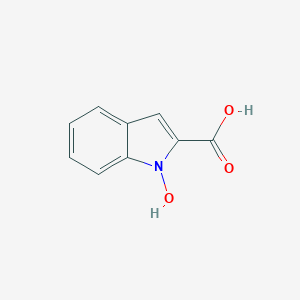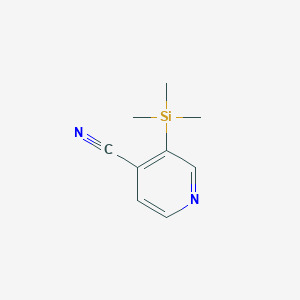![molecular formula C6H7BN2OS B092951 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol CAS No. 17303-85-4](/img/structure/B92951.png)
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, also known as MDL-73811, is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. The compound has been shown to bind to specific receptors and enzymes, leading to the modulation of their activity and downstream signaling pathways.
Biochemische Und Physiologische Effekte
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have a significant impact on various biochemical and physiological processes in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its unique structure, which makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. The compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol. One area of focus could be the optimization of the compound's structure to improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol and identify potential targets for drug development. Finally, the compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. While there is still much to be learned about the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, the compound has already shown significant potential for a wide range of scientific applications.
Synthesemethoden
The synthesis of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol involves the condensation of 2-aminothiophenol and 1,2-dibromoethane in the presence of boron trifluoride etherate as a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Eigenschaften
CAS-Nummer |
17303-85-4 |
|---|---|
Produktname |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Molekularformel |
C6H7BN2OS |
Molekulargewicht |
166.01 g/mol |
IUPAC-Name |
1-hydroxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4,10H,1H3 |
InChI-Schlüssel |
INRKZZPBRNDLSX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
Kanonische SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
Synonyme |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



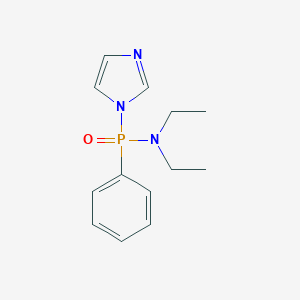
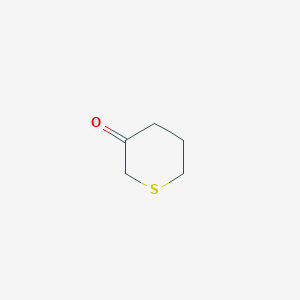
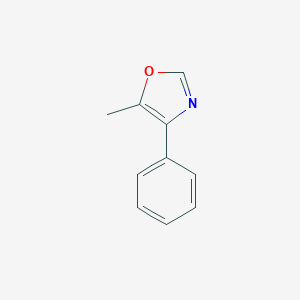
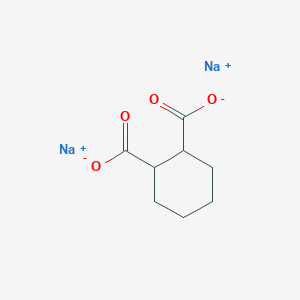
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)

